Cas no 478375-40-5 (Methyl 3-bromo-5-methylbenzoate)

Methyl 3-bromo-5-methylbenzoate is a brominated aromatic ester with the molecular formula C₉H₉BrO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its key advantages include high purity and stability, making it suitable for precise reactions such as cross-coupling and nucleophilic substitutions. The bromine substituent at the 3-position enhances reactivity for further functionalization, while the methyl ester group offers flexibility for hydrolysis or transesterification. The compound's well-defined structure ensures consistent performance in research and industrial applications. Proper handling under standard laboratory conditions is recommended due to its potential sensitivity to moisture and light.
Methyl 3-bromo-5-methylbenzoate structure
478375-40-5 structure
Product Name:Methyl 3-bromo-5-methylbenzoate
CAS No:478375-40-5
MF:C9H9BrO2
MW:229.070562124252
MDL:MFCD11007827
CID:840357
PubChem ID:22613903
Update Time:2025-05-20

Methyl 3-bromo-5-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-bromo-5-methylbenzoate
    • 3-Bromo-5-methyl-benzoic acid methyl ester
    • 3-BROMO-5-METHYLBENZOIC ACID METHYL ESTER
    • C9H9BrO2
    • 3-Bromo-5-Methyl-Benzoic Acid Methyl Ester
    • Benzoic acid, 3-bromo-5-methyl-, methyl ester
    • OAOZBFUAVJUPED-UHFFFAOYSA-N
    • CL9098
    • SY025885
    • AB0058229
    • V6118
    • ST24031033
    • DB-070864
    • CS-0031443
    • 478375-40-5
    • SB37306
    • MFCD11007827
    • AC-28522
    • AS-3263
    • EN300-1241700
    • DTXSID90626930
    • SCHEMBL839253
    • AKOS016002137
    • Methyl3-bromo-5-methylbenzoate
    • DTXCID20577683
    • 3-Bromo-5-methylbenzoate methyl
    • MDL: MFCD11007827
    • Inchi: 1S/C9H9BrO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3
    • InChI Key: OAOZBFUAVJUPED-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)OC)C=C(C)C=1

Computed Properties

  • Exact Mass: 227.97900
  • Monoisotopic Mass: 227.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.433±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 271.8±20.0 ºC (760 Torr),
  • Flash Point: 118.2±21.8 ºC,
  • Solubility: Very slightly soluble (0.46 g/l) (25 º C),
  • PSA: 26.30000
  • LogP: 2.54410

Methyl 3-bromo-5-methylbenzoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Methyl 3-bromo-5-methylbenzoate Production Method

Methyl 3-bromo-5-methylbenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:478375-40-5)Methyl 3-bromo-5-methylbenzoate
Order Number:A872051
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:32
Price ($):435.0
Email:sales@amadischem.com

Additional information on Methyl 3-bromo-5-methylbenzoate

Methyl 3-bromo-5-methylbenzoate (CAS No. 478375-40-5): A Comprehensive Overview in Modern Chemical Research

Methyl 3-bromo-5-methylbenzoate (CAS No. 478375-40-5) is a significant compound in the realm of organic chemistry, playing a pivotal role in various synthetic pathways and pharmaceutical applications. This compound, characterized by its brominated and methyl-substituted benzoate backbone, has garnered considerable attention due to its versatile reactivity and potential utility in the development of novel chemical entities.

The structural motif of Methyl 3-bromo-5-methylbenzoate consists of a benzoic acid derivative with bromine and methyl groups strategically positioned at the 3rd and 5th carbon atoms, respectively. This arrangement imparts unique electronic and steric properties, making it an attractive intermediate for further functionalization. The presence of the bromine atom, in particular, enhances its reactivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex molecular architectures.

In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their enhanced binding affinity and metabolic stability. Methyl 3-bromo-5-methylbenzoate fits well within this trend, as it serves as a versatile building block for synthesizing pharmacologically active molecules. For instance, studies have demonstrated its utility in the preparation of kinase inhibitors, which are crucial in targeting various cancers and inflammatory diseases. The bromine substituent allows for easy modification via palladium-catalyzed reactions, enabling the introduction of diverse functional groups that can fine-tune biological activity.

Moreover, the compound has found applications in materials science, particularly in the synthesis of organic electronic materials. The electron-withdrawing nature of the benzoate group and the electron-donating effect of the methyl group contribute to its suitability as a precursor for conjugated polymers used in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent research has highlighted its role in developing high-performance polymers with improved charge transport properties, underscoring its importance beyond traditional pharmaceuticals.

The synthesis of Methyl 3-bromo-5-methylbenzoate typically involves the bromination of methyl 5-methoxybenzoate followed by methylation or vice versa, depending on the synthetic route chosen. Advanced techniques such as flow chemistry have been employed to optimize yield and purity, ensuring that researchers obtain high-quality starting materials for their investigations. These advancements not only improve efficiency but also reduce waste, aligning with the growing emphasis on sustainable chemical practices.

One of the most compelling aspects of studying Methyl 3-bromo-5-methylbenzoate is its potential in drug discovery. The compound’s ability to serve as a scaffold for medicinal chemistry has led to several innovative drug candidates entering clinical trials. For example, derivatives of this molecule have been explored as potential treatments for neurological disorders due to their ability to modulate neurotransmitter receptors. The precise positioning of substituents on the aromatic ring allows for fine-tuning of receptor binding affinity, a critical factor in developing effective therapeutics.

The role of computational chemistry in understanding the reactivity and properties of Methyl 3-bromo-5-methylbenzoate cannot be overstated. Molecular modeling techniques have provided valuable insights into how different substituents influence electronic distributions and intermolecular interactions. These insights are particularly useful in designing experiments aimed at optimizing synthetic routes or predicting biological activity. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process significantly.

In conclusion, Methyl 3-bromo-5-methylbenzoate (CAS No. 478375-40-5) represents a cornerstone compound in modern chemical research. Its unique structural features make it an invaluable tool for synthetic chemists working on pharmaceuticals and advanced materials alike. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain at the forefront of scientific innovation for years to come.

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Amadis Chemical Company Limited
(CAS:478375-40-5)Methyl 3-bromo-5-methylbenzoate
A872051
Purity:99%
Quantity:100g
Price ($):435.0
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